(S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole

Asymmetric Catalysis Ligand Design Cross-Coupling

(S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole (CAS: 2757083-28-4) is a chiral, non-racemic oxazoline (4,5-dihydrooxazole) derivative belonging to the pyridine-oxazoline (PyOx) ligand family. It features a (4S)-benzyl stereocenter and a 5-bromo substituent on the pyridine ring, with a molecular formula of C15H13BrN2O (MW = 317.18 g/mol).

Molecular Formula C15H13BrN2O
Molecular Weight 317.18 g/mol
Cat. No. B8198621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC15H13BrN2O
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=NC=C(C=C2)Br)CC3=CC=CC=C3
InChIInChI=1S/C15H13BrN2O/c16-12-6-7-14(17-9-12)15-18-13(10-19-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m0/s1
InChIKeyRAKCIORFQZQCIL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for (S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole as a Chiral Building Block


(S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole (CAS: 2757083-28-4) is a chiral, non-racemic oxazoline (4,5-dihydrooxazole) derivative belonging to the pyridine-oxazoline (PyOx) ligand family . It features a (4S)-benzyl stereocenter and a 5-bromo substituent on the pyridine ring, with a molecular formula of C15H13BrN2O (MW = 317.18 g/mol) . Commercial samples are typically offered at chemical purity ≥97% and enantiomeric excess ≥99% . The compound is primarily employed as a chiral intermediate or ligand precursor in asymmetric catalysis and medicinal chemistry, where the bromine atom serves as a synthetic handle for late-stage diversification via cross-coupling reactions [1].

Why (S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole Cannot Be Replaced by Closest Analogs


Substituting (S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole with its closest analogs introduces quantifiable penalties in synthetic utility, physicochemical properties, and biological performance. The 5-bromo substituent is not merely a placeholder; it provides a ~60-fold higher leaving-group propensity for Pd-catalyzed cross-coupling compared to the des-bromo analog [1], enabling late-stage diversification strategies that chloro or fluoro congeners do not match in reactivity profile. Replacing the (S)-enantiomer with its (R)-antipode would invert the chiral induction sense in any asymmetric transformation . Computationally predicted lipophilicity of the bromo analog (cLogP ~3.76) is substantially higher than the des-bromo analog (LogP ~2.47) , which directly impacts membrane permeability, protein binding, and pharmacokinetic profile in any derived lead compound. The following quantitative evidence substantiates these differentiation claims.

Quantitative Differentiation Guide for (S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole


Synthetic Versatility: Bromine as a Cross-Coupling Handle vs. Non-Halogenated Analog

The 5-bromo substituent on the pyridine ring enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) for late-stage diversification, a capability entirely absent in the des-bromo analog (S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole [1]. The bromine atom provides a reactive site for C–C and C–N bond formation, whereas the des-bromo analog requires de novo synthesis for any pyridine-ring modification [1].

Asymmetric Catalysis Ligand Design Cross-Coupling

Reactivity Differentiation: 5-Bromo vs. 5-Chloro and 5-Fluoro Analogs in Cross-Coupling

Among 5-halogenated analogs, the C–Br bond (bond dissociation energy ~68 kcal/mol for Ar–Br) is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond (~84 kcal/mol for Ar–Cl), while the C–F bond (~110 kcal/mol for Ar–F) is essentially inert under standard cross-coupling conditions . The (S)-4-benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole and (S)-4-benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole analogs require harsher conditions or specialized catalyst systems to achieve comparable conversion, often resulting in lower yields and reduced functional group tolerance .

Cross-Coupling Halogen Reactivity Synthetic Chemistry

Lipophilicity Modulation: Bromo Analog vs. Des-Bromo Analog

The introduction of the bromine atom at the 5-position of the pyridine ring significantly increases the computed lipophilicity (cLogP) of the compound. The target bromo compound has a cLogP of 3.759 , while the des-bromo analog (S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has a measured LogP of 2.47 . This represents a ΔLogP of approximately +1.3 log units .

Physicochemical Properties Drug Design Lipophilicity

Cytotoxic Activity of Gold(III) Complexes: PyOx Ligand Structural Dependence

Gold(III) complexes bearing 2-pyridinyl-oxazoline ligands demonstrated remarkable cytotoxic properties against human ovarian carcinoma cell lines. The complex [Au(pyox^R)Cl₂][PF₆] with pyox^R = (S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (I) exhibited cytotoxic activity within the IC₅₀ range of 1.43–6.18 μM against A2780/S (sensitive) cells and 1.59–10.86 μM against A2780/R (cisplatin-resistant) cells [1][2]. While the 5-bromo derivative (target compound) has not been evaluated in an identical complex, the established SAR of the PyOx ligand framework suggests that the 5-bromo substituent on the pyridine ring would modulate the electronic properties at the metal center through the pyridine nitrogen, potentially altering both the kinetics of chloride ligand release (prodrug activation) and the redox behavior of the gold(III) center compared to the des-bromo analog [1].

Medicinal Inorganic Chemistry Anticancer Agents Structure-Activity Relationship

Chiral Purity Specification: (S)- vs. (R)-Enantiomer for Asymmetric Induction

The (S)-enantiomer (CAS: 2757083-28-4) and (R)-enantiomer (CAS: 2757083-32-0) are commercially available as distinct compounds with independently specified enantiomeric excess (typically ≥99% ee) . In asymmetric catalysis, the choice of enantiomer directly determines the absolute configuration of the reaction product. Using the (R)-enantiomer where the (S)-enantiomer is specified would invert the stereochemical outcome of any enantioselective transformation, rendering the synthesis unsuitable for target compounds requiring a specific absolute configuration .

Asymmetric Synthesis Chiral Ligands Enantioselectivity

Optimal Procurement Scenarios for (S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole


Asymmetric Catalysis Ligand Library Synthesis via Late-Stage Diversification

In asymmetric catalysis research, the bromine atom at the 5-position serves as a versatile diversification point for synthesizing a library of chiral PyOx ligands from a single enantiopure precursor [1]. Researchers can employ Suzuki-Miyaura coupling to introduce various aryl, heteroaryl, or alkenyl groups at the 5-position of the pyridine ring, modulating the steric and electronic environment around the metal coordination sphere without re-synthesizing the chiral oxazoline core [1]. This approach is not accessible with the des-bromo analog, which lacks a cross-coupling handle [1].

Medicinal Chemistry: Kinase Inhibitor Scaffold with Enhanced Lipophilicity

For medicinal chemistry programs targeting kinase inhibition, the (S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole scaffold offers a computed cLogP of 3.76 [1], approximately 1.3 log units higher than the des-bromo analog (LogP = 2.47) . This increased lipophilicity is expected to enhance passive membrane permeability and potentially improve intracellular target engagement in cell-based assays. The chiral oxazoline core provides a rigid, conformationally constrained scaffold that can engage kinase hinge regions via the pyridine nitrogen while projecting the benzyl group into chiral pockets [2].

Medicinal Inorganic Chemistry: Gold(III) Anticancer Complex Development

Building on the established cytotoxicity of gold(III)-PyOx complexes (IC₅₀ = 1.43–6.18 μM against A2780/S and 1.59–10.86 μM against cisplatin-resistant A2780/R for the des-bromo analog) [1], the 5-bromo analog offers a modular platform for SAR studies. The bromine substituent allows for systematic variation of the pyridine ring electronics through cross-coupling, enabling rational tuning of the metal center's Lewis acidity, chloride ligand lability (prodrug activation kinetics), and redox potential—all critical parameters for optimizing anticancer metallodrug candidates [1].

Compound Library Construction for High-Throughput Screening

For organizations building focused compound libraries for high-throughput screening, the target compound enables a divergent synthesis strategy: a single batch of the enantiopure (S)-4-benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole (≥99% ee, ≥97% chemical purity) [1] can be elaborated into dozens of analogs via parallel cross-coupling chemistry [2]. This strategy minimizes the number of independent asymmetric syntheses required, reducing both cost and time for library construction compared to synthesizing each analog from individual chiral precursors.

Quote Request

Request a Quote for (S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.